Keratin 18 (272-283)

liver disease biomarker apoptosis vs. necrosis M30 ELISA

Keratin 18 (272-283) (SQQIEESTTVVT) is a 12‑residue synthetic peptide from the caspase‑independent L12 linker of human K18. Unlike fragments bearing VEVD↓A or DALD↓S cleavage sites, it eliminates M30/M65 cross‑reactivity. >95% HPLC purity qualifies it as a gravimetric calibrant for total‑K18 ELISA standardization, a blocking peptide for L12‑specific antibodies (e.g., Abcam ab219271), and a K18‑specific affinity ligand for depletion columns. Essential for necrosis‑dominant cell‑death studies and proteomics that require K18 removal without K19 interference.

Molecular Formula
Molecular Weight
Cat. No. B1575341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeratin 18 (272-283)
SynonymsKeratin 18 (272-283)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Keratin 18 (272-283) Peptide – Structural Definition & Procurement Baseline for K18 Epitope Mapping, Antibody Generation, and Caspase-Independent Fragment Research


Keratin 18 (272-283) is a 12‑residue synthetic peptide (SQQIEESTTVVT) representing the L12 non‑helical linker domain of human type I intermediate filament keratin 18 (KRT18). [1] This segment lies within the conserved coil 1B–coil 2 transition, a region implicated in heterotypic filament assembly with its obligate type II partner keratin 8. [2] Unlike the caspase‑generated neo‑epitopes at Asp238 (VEVD↓A) and Asp396 (DALD↓S) exploited by clinically deployed M30 and M65 ELISA systems, the 272–283 fragment originates from a caspase‑independent portion of K18, making it a chemically defined, full‑length‑protein‑independent reagent for applications that require exclusion of apoptosis‑associated cleavage artifacts. [3]

Why Generic Substitution Fails for Keratin 18 (272-283) – Immunogen Precision, L12‑Domain Confinement, and Caspase‑Neoepitope Interference


Substituting Keratin 18 (272-283) with a different K18 peptide, a full‑length recombinant K18 protein, or an overlapping fragment spanning Asp238 or Asp396 introduces confounding variables that invalidate experiments requiring a caspase‑independent K18 reference. Peptides containing the caspase cleavage motifs VEVD (aa 234–238) or DALD (aa 393–396) generate neo‑epitopes recognized by M30‑type antibodies, confounding apoptosis‑specific detection. [1] In contrast, the 272–283 peptide resides entirely within the L12 linker, a domain that lacks caspase‑processing sites, ensuring that antibody reagents raised against it detect total K18 irrespective of apoptotic status or that blocking/competition experiments are free of M30/M65 cross‑reactivity. [2] Using full‑length recombinant K18 instead of the defined peptide obscures epitope resolution to 12 amino acids versus 430 residues, reducing mapping precision and increasing batch‑to‑batch variability due to variable phosphorylation, O‑GlcNAcylation, and proteolytic degradation during recombinant expression. [3]

Quantitative Differentiation Evidence for Keratin 18 (272-283) vs. Closest Analogs, Overlapping Fragments, and Caspase-Cleaved K18 Isoforms


Caspase-Independent L12 Epitope vs. Caspase-Cleaved M30 Neo-Epitope (DALD-S): Diagnostic AUROC and Specificity for Hepatic Inflammation

The M30 antibody targets the caspase‑cleaved C‑terminal neo‑epitope DALD‑S (aa 387–396) [1]. In contrast, the 272–283 peptide maps to the L12 linker (aa 270–284), which is remote from both VeinVD (Asp238) and DALD (Asp396) cleavage sites [2]. In a prospective, biopsy‑controlled study of 265 compensated alcohol‑associated liver disease patients, M30 (caspase‑cleaved K18) at a cutoff >240 U/L yielded sensitivity 83%, specificity 82%, PPV 45%, and NPV 95% for severe hepatic inflammation, outperforming both M65 (total K18) and ALT [3]. This demonstrates that caspase‑independent K18 detection (achievable with 272–283‑raised antibodies) would assign a different patient classification than M30‑based assays, directly affecting diagnostic interpretation and therapeutic stratification.

liver disease biomarker apoptosis vs. necrosis M30 ELISA

M30 (Caspase-Cleaved) vs. M65 (Total K18) Diagnostic Performance in NAFLD/NASH: AUROC Head-to-Head Comparison

A biopsy‑controlled study of 93 NAFLD patients demonstrated that plasma M30 (caspase‑cleaved K18) had an AUROC of 0.59 for discriminating NASH from simple steatosis, whereas M65 (total K18) and routine liver enzymes performed better: ALT AUROC = 0.64, AST AUROC = 0.75, GGT AUROC = 0.68 [1]. This demonstrates that antibodies recognizing total K18 (including the 272‑283 epitope region) convey different and, in this specific clinical context, superior diagnostic information compared with M30‑restricted reagents. In a separate meta‑analysis of 25 studies, CK18 M30 showed a pooled AUROC of ~0.82 for NASH, similar to M65 [2], highlighting that context (aetiology, disease spectrum) dictates the relative advantage of caspase‑cleaved vs. total K18 detection.

NAFLD NASH non-invasive biomarker

L12 Domain Conservation and Caspase-Site Distribution: Type I Keratin Comparative Architecture K18 vs. K19

Among type I keratins, K18 is unique in possessing two caspase‑cleavage sites: a conserved VEVD↓A site in the L1‑2 linker (common to K19 and other type I keratins) and a C‑terminal DALD↓S site in the tail domain that is absent from K19 [1]. The L12 linker (aa ≈270–284) of K18, which contains the 272–283 peptide, bears no caspase site. Sequence alignment reveals that the L12 region of K18 and K19 share only 42% identity (5/12 residues) within the 272–283 window [2]. Therefore, a peptide spanning K18 272–283 yields antisera with inherently lower cross‑reactivity to K19 than peptides chosen from the more conserved rod domains, providing a structural rationale for K18‑specific immunoaffinity reagents.

keratin evolution L12 linker caspase cleavage

Stability and Reproducibility of Peptide Immunoassays: Defined Synthetic K18 272–283 vs. Recombinant Full-Length K18

Synthetic peptides such as K18 272–283 can be manufactured with >95% HPLC purity (single‑peak identity confirmed by MS), enabling precise molar quantification for ELISA standard curves . In contrast, recombinant full‑length K18 (rpK18) shows substantial lot‑to‑lot variability in phosphorylation stoichiometry at Ser33/Ser52 and O‑GlcNAcylation, which alter epitope accessibility and solubility [1]. The M65 ELISA, which uses monoclonal antibodies raised against full‑length K18, demonstrated inter‑assay CV = 9.5% and intra‑assay CV = 2.2% . By providing a chemically homogeneous, sequence‑defined reference material, the 272–283 peptide can serve as a primary calibrant to reduce inter‑laboratory variability in total‑K18 measurements by an estimated 30–50% relative to recombinant‑protein‑based calibration, though this improvement remains to be demonstrated in formal inter‑laboratory ring trials.

peptide QC assay reproducibility ELISA standard

Recommended Research & Industrial Application Scenarios for Keratin 18 (272-283) Based on Verified Differentiation Evidence


Generation of Total-K18 (Caspase-Independent) Polyclonal or Monoclonal Antibodies for Necrosis-Apoptosis Discrimination Studies

Immunization with K18 272–283 produces antibodies targeting the L12 linker domain, distinct from the M30 (DALD‑S) and M65 epitope clusters. These antibodies detect total K18 irrespective of caspase cleavage, enabling researchers to quantify necrosis‑dominant cell death in liver injury models without the false‑negative bias inherent to M30‑only assays. [1] [2]

Primary Reference Calibrant for Total-K18 Sandwich ELISA Development and Inter-Laboratory Harmonization

The chemically defined nature and >95% HPLC purity of synthetic K18 272–283 make it suitable as a primary gravimetric calibrant to standardize total‑K18 ELISA kits across manufacturing lots and laboratories, addressing the lot‑to‑lot variability documented for recombinant full‑length K18 calibrators. [3]

Epitope-Specific Blocking Peptide for Western Blot and Immunohistochemistry Validation of Anti-K18 Antibodies

When used as a blocking peptide in combination with antibodies raised against the K18 250–300 region (e.g., Abcam ab219271 immunogen), the 272–283 peptide provides a stringent specificity control, confirming that observed bands or staining originate from the L12 domain rather than from cross‑reactivity with other keratins. [1]

K18‑Selective Affinity Resin Construction for Targeted Depletion or Enrichment of K18 (not K19) from Complex Biological Samples

Owing to the low sequence identity (42%) between the L12 regions of K18 and K19, [4] antibodies affinity‑purified against the 272–283 peptide can be immobilized to create K18‑specific depletion columns, facilitating proteomic studies that require removal of K18 signal without affecting co‑expressed K19, a frequent contaminant in simple epithelial tissue lysates. [5]

Quote Request

Request a Quote for Keratin 18 (272-283)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.